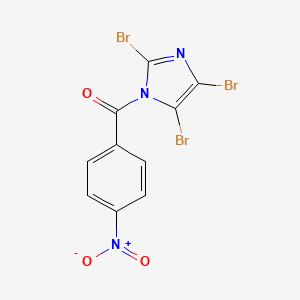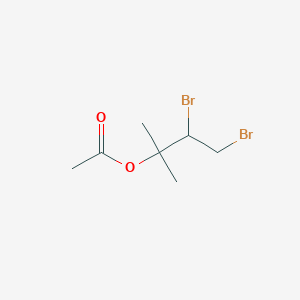
3,4-Dibromo-2-methylbutan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2-methylbutan-2-yl acetate is a chemical compound with the molecular formula C7H12Br2O2. It is characterized by the presence of two bromine atoms, a methyl group, and an acetate group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-methylbutan-2-yl acetate typically involves the bromination of 2-methylbutan-2-ol followed by esterification with acetic acid. The reaction conditions often include the use of bromine (Br2) as the brominating agent and a catalyst such as sulfuric acid (H2SO4) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-methylbutan-2-yl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 3,4-dihydroxy-2-methylbutan-2-yl acetate.
Oxidation: Formation of 3,4-dibromo-2-methylbutanoic acid.
Reduction: Formation of 2-methylbutan-2-yl acetate.
Scientific Research Applications
3,4-Dibromo-2-methylbutan-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-methylbutan-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The acetate group can also participate in esterification reactions, modifying the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-2-methylbutane: Similar in structure but lacks the acetate group.
3,4-Dibromo-2-methylpentan-2-yl acetate: Similar but with an additional carbon in the backbone.
2-Bromo-2-methylpropyl acetate: Contains only one bromine atom and a shorter carbon chain.
Uniqueness
3,4-Dibromo-2-methylbutan-2-yl acetate is unique due to the presence of both bromine atoms and an acetate group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical transformations and applications in various fields of research.
Properties
CAS No. |
5458-19-5 |
|---|---|
Molecular Formula |
C7H12Br2O2 |
Molecular Weight |
287.98 g/mol |
IUPAC Name |
(3,4-dibromo-2-methylbutan-2-yl) acetate |
InChI |
InChI=1S/C7H12Br2O2/c1-5(10)11-7(2,3)6(9)4-8/h6H,4H2,1-3H3 |
InChI Key |
CWQWKBPDODZZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


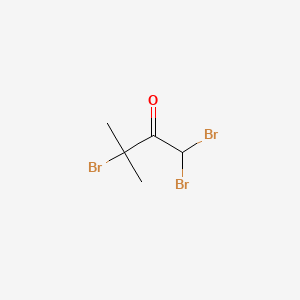
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
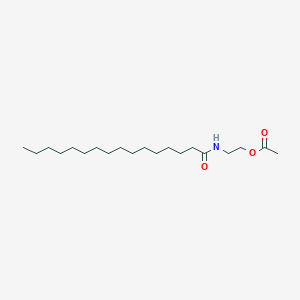
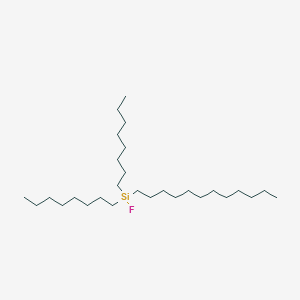
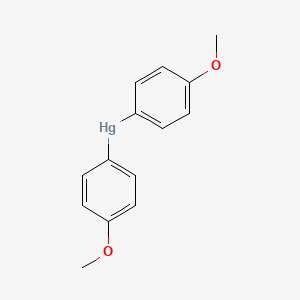


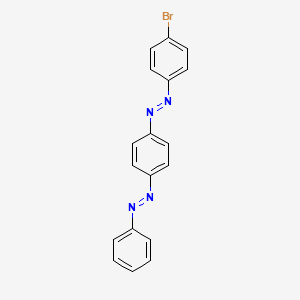
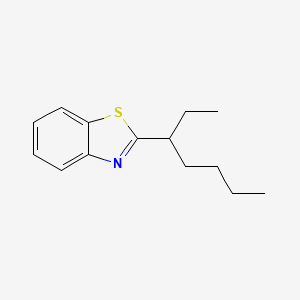
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
